3-Chloro-2-methyl-4,6-dinitrophenol
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Overview
Description
3-Chloro-2-methyl-4,6-dinitrophenol is a chemical compound with the molecular formula C7H5ClN2O5 . It is a derivative of phenol, with a chlorine atom, two nitro groups, and a methyl group attached to the phenolic ring .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-methyl-4,6-dinitrophenol consists of a phenolic ring with a chlorine atom, a methyl group, and two nitro groups attached. The molecular weight is 232.58 .Scientific Research Applications
Environmental Impact and Degradation
3-Chloro-2-methyl-4,6-dinitrophenol, as a substituted phenol, has been investigated for its anaerobic biodegradability and toxicity. Research indicates that compounds like 3-Chloro-2-methyl-4,6-dinitrophenol show varying degrees of biodegradation and methanogenesis inhibition depending on their concentration and environmental conditions. Such studies are crucial for understanding the environmental fate of these compounds and their potential impact on wastewater treatment processes (O. A. O'connor & L. Young, 1989).
Herbicidal Activity and Photosynthesis Inhibition
The herbicidal properties of 3-Chloro-2-methyl-4,6-dinitrophenol have been explored, particularly its effect on photosynthetic electron transfer. Studies have shown it to be a potent inhibitor of the Hill reaction in isolated chloroplasts, suggesting a potential use in agricultural settings to control weed growth by targeting photosynthesis (J. J. S. van Rensen, W. V. D. Vet, & W. P. A. van Vliet, 1977).
Analytical Chemistry and Sensing
In the field of analytical chemistry, the electrochemical behavior of 3-Chloro-2-methyl-4,6-dinitrophenol has been studied for the development of sensors. These studies aim at improving the detection of such compounds in environmental samples, highlighting the versatility of 3-Chloro-2-methyl-4,6-dinitrophenol as an analyte for pollution monitoring and control (Marı́a del Mar Cordero-Rando, I. Naranjo-Rodríguez, & J. L. D. Cisneros, 1998; M. Irandoust, M. Haghighi, A. Taherpour, & Narges Zolfaghar, 2019).
Microbial Degradation
Research on the microbial degradation of 2,4-dinitrophenol, a related compound, by photoautotrophic microorganisms has provided insights into the potential bioremediation of pollutants. These studies underscore the capability of certain microbial communities to detoxify or degrade toxic compounds, including those structurally similar to 3-Chloro-2-methyl-4,6-dinitrophenol, in industrial wastewaters (T. Hirooka, H. Nagase, K. Hirata, & K. Miyamoto, 2006).
Safety and Hazards
properties
IUPAC Name |
3-chloro-2-methyl-4,6-dinitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O5/c1-3-6(8)4(9(12)13)2-5(7(3)11)10(14)15/h2,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXOKGBLUVSBSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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